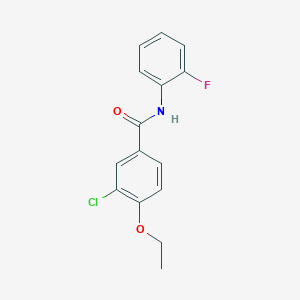![molecular formula C13H12N2O2S B5811857 methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)
methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, also known as MMA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research.
Mecanismo De Acción
The mechanism of action of methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also demonstrated that this compound can reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation of using this compound is its potential toxicity, as studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Direcciones Futuras
There are several potential future directions for research on methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, including:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on the body.
2. Development of new synthetic methods for this compound, in order to improve its purity and reduce potential toxicity.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, in order to determine optimal dosing and administration routes.
5. Exploration of the potential use of this compound as a tool in chemical biology and drug discovery.
Conclusion:
This compound is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Métodos De Síntesis
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-methyl-4H-thiazolo[5,4-b]indole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
Methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has been studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In pharmacology, this compound has been shown to have analgesic properties, with studies demonstrating its ability to reduce pain in animal models. In neuroscience, this compound has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
methyl 2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-14-12-9-5-3-4-6-10(9)15(13(12)18-8)7-11(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUDHKIQZOTUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=CC=CC=C32)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)





![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)

